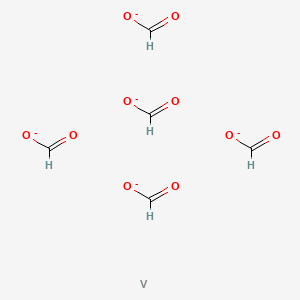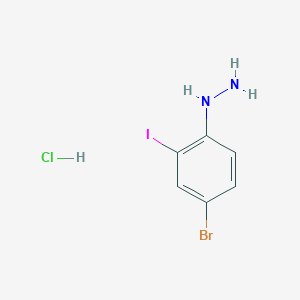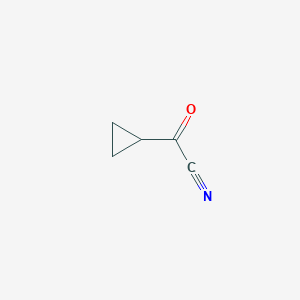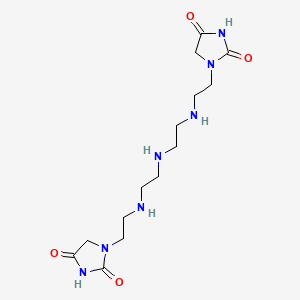
Formic acid, vanadium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, vanadium salt, is a compound that combines formic acid (HCOOH) with vanadium. Formic acid is the simplest carboxylic acid and is known for its use in various industrial processes. Vanadium, on the other hand, is a transition metal that is often used in catalysts due to its ability to exist in multiple oxidation states. The combination of formic acid and vanadium results in a compound with unique properties and applications, particularly in catalysis and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid, vanadium salt, can be synthesized through various methods. One common approach involves the reaction of vanadium pentoxide (V2O5) with formic acid under controlled conditions. The reaction typically takes place in an aqueous medium and may require heating to facilitate the formation of the vanadium salt. The reaction can be represented as follows: [ V_2O_5 + 2HCOOH \rightarrow 2VO(HCOO)_2 + H_2O ]
Industrial Production Methods
Industrial production of this compound, often involves the use of vanadium-containing heteropoly acids as catalysts. These catalysts facilitate the hydrolysis-oxidation of organic substrates, such as starch, to produce formic acid. The vanadium salt is then isolated and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Formic acid, vanadium salt, undergoes several types of chemical reactions, including:
Oxidation: The vanadium component can undergo oxidation, changing its oxidation state and facilitating redox reactions.
Reduction: The compound can also participate in reduction reactions, where the vanadium is reduced to a lower oxidation state.
Substitution: this compound, can undergo substitution reactions where the formate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound, include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in aqueous or organic solvents.
Major Products
The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium complexes with lower oxidation states .
Scientific Research Applications
Formic acid, vanadium salt, has a wide range of scientific research applications, including:
Energy Storage: The compound is explored for its potential in energy storage applications, such as in hydrogen storage and fuel cells.
Biological Studies: Research has investigated the use of this compound, in biological systems, particularly for its potential antimicrobial properties.
Industrial Processes: It is used in industrial processes for the production of chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of formic acid, vanadium salt, involves the interaction of the vanadium component with various molecular targets. In catalytic reactions, vanadium undergoes redox cycling, where it alternates between different oxidation states to facilitate the conversion of substrates. For example, in the oxidation of glucose to formic acid, vanadium forms a five-membered-ring complex with glucose, followed by electron transfer and bond cleavage to produce formic acid .
Comparison with Similar Compounds
Formic acid, vanadium salt, can be compared with other similar compounds, such as:
Formic Acid, Molybdenum Salt: Similar to vanadium, molybdenum can also form salts with formic acid and is used in catalysis. vanadium salts often exhibit higher catalytic activity and stability.
Formic Acid, Tungsten Salt: Tungsten salts of formic acid are also used in catalysis, but they may have different reactivity and selectivity compared to vanadium salts.
Formic Acid, Iron Salt: Iron salts of formic acid are less commonly used in catalysis but can be employed in specific reactions where iron’s redox properties are advantageous.
This compound, stands out due to its unique combination of formic acid’s reactivity and vanadium’s versatile redox properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
98841-55-5 |
|---|---|
Molecular Formula |
C5H5O10V-5 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
vanadium;pentaformate |
InChI |
InChI=1S/5CH2O2.V/c5*2-1-3;/h5*1H,(H,2,3);/p-5 |
InChI Key |
HOPQHMKCDWUPRM-UHFFFAOYSA-I |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)




![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)

